molecular formula C9H8FNO2S B8361568 3-Fluoro-5-(methylsulfonyl)-1H-indole

3-Fluoro-5-(methylsulfonyl)-1H-indole

Cat. No. B8361568
M. Wt: 213.23 g/mol
InChI Key: XWOFLPOGWHBGBK-UHFFFAOYSA-N
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Patent
US09000175B2

Procedure details

To a stirring solution of 3,3-difluoro-5-(methylsulfonyl)indolin-2-one (1.0 g, 4.0 mmol) in anhydrous THF (25 mL), a solution of “BH2F.THF” (nominal concentration 1.3 M, 13 ml) was added at 0° C. The reaction mixture was stirred at room temperature for 16 h. The reaction mixture was brought to 0° C., aqueous HCl (3 M, 13 mL) was added dropwise. The reaction mixture was subsequently neutralized with aqueous NaOH (2.5M). The mixture was extracted with ethyl acetate, separated and concentrated in vacuo. The residue was purified by flash column chromatography to give the title compound (0.450 g, 52.3%); MS: 213.9 (M+1).
Name
3,3-difluoro-5-(methylsulfonyl)indolin-2-one
Quantity
1 g
Type
reactant
Reaction Step One
Name
BH2F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
52.3%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1(F)[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:9]=2)[NH:4][C:3]1=O.BF.Cl.[OH-].[Na+]>C1COCC1>[F:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([S:11]([CH3:14])(=[O:12])=[O:13])[CH:9]=2)[NH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
3,3-difluoro-5-(methylsulfonyl)indolin-2-one
Quantity
1 g
Type
reactant
Smiles
FC1(C(NC2=CC=C(C=C12)S(=O)(=O)C)=O)F
Step Two
Name
BH2F
Quantity
0 (± 1) mol
Type
reactant
Smiles
BF
Step Three
Name
Quantity
13 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CNC2=CC=C(C=C12)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 52.3%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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